Cas no 4310-80-9 (Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI))
4310-80-9 structure
Product Name:Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)
Numéro CAS:4310-80-9
Le MF:C37H39N2Na5O13S
Mégawatts:866.725024461746
CID:329660
PubChem ID:2735087
Update Time:2025-04-19
Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)
- Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-me
- METHYL RED THYMOL BLUE IND
- Acetic acid, [[[a-[3-[[bis(carboxymethyl)amino]methyl]-5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene]-o-sulfobenzyl]-3-isopropyl-6-methyl-5-salicyl]imino]di-,pentasodium salt (8CI)
- Aceticacid, [[[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-isopropyl-2-methyl-a-(o-sulfophenyl)benzylidene]-5-isopropyl-2-methyl-6-oxo-1,4-cyclohexadien-1-yl]methyl]imino]di-,pentasodium salt (7CI)
- Methylthymol Blue, pentasodium salt
- Thym
- 4310-80-9
- pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate
- Glycine, N-((3-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)(2-sulfophenyl)methylene)-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohex adien-1-yl)methyl)-N-(carboxymethyl)-, pentasodium salt
- AKOS024375460
-
- Piscine à noyau: 1S/C37H44N2O13S.5Na/c1-19(2)24-11-26(21(5)28(36(24)48)13-38(15-31(40)41)16-32(42)43)35(23-9-7-8-10-30(23)53(50,51)52)27-12-25(20(3)4)37(49)29(22(27)6)14-39(17-33(44)45)18-34(46)47;;;;;/h7-12,19-20,48H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,50,51,52);;;;;/q;5*+1/p-5/b35-27+;;;;;
- La clé Inchi: VNQDABAEOKWJDY-HRXGHFQDSA-I
- Sourire: S(C1C=CC=CC=1/C(=C1/C=C(C(C(CN(CC(=O)[O-])CC(=O)[O-])=C/1C)=O)C(C)C)/C1C=C(C(=C(CN(CC(=O)[O-])CC(=O)[O-])C=1C)O)C(C)C)(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Propriétés calculées
- Qualité précise: 844.184189
- Masse isotopique unique: 844.184189
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 58
- Nombre de liaisons rotatives: 12
- Complexité: 1560
- Nombre d'unités de liaison covalente: 6
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 27
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 259
Propriétés expérimentales
- Point d'ébullition: 891.6°Cat760mmHg
- Point d'éclair: 493°C
Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) Littérature connexe
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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